molecular formula C10H17NO3 B168961 N-hexanoyl-L-Homoserine lactone CAS No. 147852-83-3

N-hexanoyl-L-Homoserine lactone

Cat. No.: B168961
CAS No.: 147852-83-3
M. Wt: 199.25 g/mol
InChI Key: ZJFKKPDLNLCPNP-QMMMGPOBSA-N
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Description

N-hexanoyl-L-Homoserine lactone (C6-HSL) belongs to the N-acylhomoserine lactone (AHL) family. These molecules play a crucial role in regulating gene expression and cell-to-cell communication among gram-negative bacteria, such as Escherichia and Salmonella. Quorum sensing, facilitated by AHLs, allows bacteria to coordinate their behavior based on population density .

Mechanism of Action

Target of Action

C6-HSL is a member of the N-acyl-homoserine lactone (AHL) family . AHLs are known to regulate gene expression in gram-negative bacteria such as Echerichia and Salmonella . They are involved in a process known as quorum sensing, which is a method of cell-to-cell communication among bacteria .

Mode of Action

The mode of action of C6-HSL is primarily through its interaction with its targets in gram-negative bacteria. It regulates gene expression by acting as a signaling molecule in the quorum sensing system . Quorum sensing allows bacteria to monitor their population density and coordinate gene expression based on this density .

Biochemical Pathways

C6-HSL affects various biochemical pathways in gram-negative bacteria. As a quorum sensing molecule, it plays a crucial role in regulating various bacterial functions, including virulence, biofilm formation, and antibiotic production . The specific pathways affected can vary depending on the bacterial species and environmental conditions.

Result of Action

The result of C6-HSL’s action is the coordinated expression of specific genes in response to changes in bacterial population density. This can lead to changes in bacterial behavior, such as increased virulence or biofilm formation . In some cases, C6-HSL has been shown to suppress the development of lesions induced by plant pathogenic fungi .

Action Environment

The action of C6-HSL can be influenced by various environmental factors. For example, the presence of other bacteria, the availability of nutrients, and physical conditions like temperature and pH can all impact the effectiveness of quorum sensing and, therefore, the action of C6-HSL . Additionally, the presence of specific enzymes in the environment that can degrade AHLs can also influence the stability and efficacy of C6-HSL .

Biochemical Analysis

Biochemical Properties

N-hexanoyl-L-Homoserine lactone is a member of the N-acyl-homoserine lactone family. It regulates gene expression in gram-negative bacteria, such as Echerichia and Salmonella, and is involved in quorum sensing, cell to cell communication among bacteria . It interacts with various enzymes, proteins, and other biomolecules, influencing their function and behavior.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . It plays a crucial role in bacterial intercellular communication, which has become a target for the development of new anti-virulence drugs .

Molecular Mechanism

This compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in quorum sensing, a mechanism that allows bacteria to regulate gene expression in response to changes in cell-population density .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, influencing metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

This compound is localized in specific compartments or organelles within the cell. Its activity or function can be influenced by any targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes:: N-hexanoyl-L-Homoserine lactone can be synthesized through various methods. One common approach involves the reaction of hexanoic acid with homoserine lactone. The reaction proceeds via an acylation process, resulting in the formation of the desired compound.

Reaction Conditions:: The synthetic reaction typically occurs under mild conditions, with hexanoic acid acting as the acylating agent. Solvents like methanol or acetonitrile are commonly used. The reaction may require a catalyst or base to facilitate the acylation.

Industrial Production:: While industrial-scale production methods for this compound are not widely documented, research laboratories often synthesize it for specific applications.

Chemical Reactions Analysis

Types of Reactions:: N-hexanoyl-L-Homoserine lactone can participate in various chemical reactions, including:

    Hydrolysis: Cleavage of the lactone ring.

    Oxidation: Oxidative processes that modify the acyl side chain.

    Reduction: Reduction of the carbonyl group.

    Substitution: Reactions involving the acyl moiety.

Common Reagents and Conditions::

    Hydrolysis: Acidic or basic conditions.

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate).

    Reduction: Reducing agents (e.g., sodium borohydride).

    Substitution: Nucleophiles (e.g., amines, thiols).

Major Products:: The major products depend on the specific reaction. For example:

  • Hydrolysis yields homoserine.
  • Oxidation may lead to carboxylic acid derivatives.
  • Reduction produces the corresponding alcohol.

Scientific Research Applications

N-hexanoyl-L-Homoserine lactone finds applications in various fields:

    Microbiology: Studying bacterial communication and quorum sensing.

    Medicine: Investigating virulence regulation and biofilm formation.

    Agriculture: Controlling slime and biofilm in commercial agriculture.

    Aquaculture: Preventing septicemia in fish.

Comparison with Similar Compounds

N-hexanoyl-L-Homoserine lactone shares similarities with other AHLs, such as N-octanoyl-L-Homoserine lactone and N-decanoyl-L-Homoserine lactone. its unique acyl chain length distinguishes it from these counterparts .

Properties

IUPAC Name

N-[(3S)-2-oxooxolan-3-yl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-2-3-4-5-9(12)11-8-6-7-14-10(8)13/h8H,2-7H2,1H3,(H,11,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFKKPDLNLCPNP-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)N[C@H]1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101346642
Record name N-Hexanoyl-L-Homoserine lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147852-83-3
Record name N-Hexanoyl-L-Homoserine lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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